Ethyl 5-(chlorosulfonyl)pentanoate
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Overview
Description
Ethyl 5-(chlorosulfonyl)pentanoate: is an organic compound with the molecular formula C₇H₁₃ClO₄S. It is a derivative of pentanoic acid, featuring a chlorosulfonyl group attached to the fifth carbon of the pentanoate chain. This compound is primarily used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-(chlorosulfonyl)pentanoate can be synthesized through the reaction of ethyl 5-hydroxypentanoate with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
C7H14O3+ClSO3H→C7H13ClO4S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to avoid moisture and other contaminants. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-(chlorosulfonyl)pentanoate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 5-mercaptopentanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution: Ethyl 5-azidopentanoate, ethyl 5-thiocyanatopentanoate.
Reduction: Ethyl 5-mercaptopentanoate.
Oxidation: Ethyl 5-sulfonylpentanoate.
Scientific Research Applications
Chemistry: Ethyl 5-(chlorosulfonyl)pentanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to modify peptides and proteins through sulfonylation reactions, aiding in the study of protein functions and interactions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science for the development of new polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)pentanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form sulfonate esters or amides, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Ethyl 5-bromopentanoate: Similar structure but with a bromine atom instead of a chlorosulfonyl group.
Ethyl 5-iodopentanoate: Contains an iodine atom, making it more reactive in certain substitution reactions.
Ethyl 5-sulfonyloxypentanoate: Features a sulfonyloxy group, which has different reactivity compared to the chlorosulfonyl group.
Uniqueness: Ethyl 5-(chlorosulfonyl)pentanoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity patterns. This makes it particularly valuable in synthetic organic chemistry for introducing sulfonyl functionalities into molecules.
Properties
IUPAC Name |
ethyl 5-chlorosulfonylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQAYWEVOUZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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